molecular formula C25H15NO3 B14799071 12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i][1]benzazocine-2,7(6H)-dione

12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i][1]benzazocine-2,7(6H)-dione

Cat. No.: B14799071
M. Wt: 377.4 g/mol
InChI Key: FOYDBCAQHDBTJN-UHFFFAOYSA-N
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Description

12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano2,3-ibenzazocine-2,7(6H)-dione is a complex organic compound with a unique structure that includes multiple fused rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano2,3-ibenzazocine-2,7(6H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano2,3-ibenzazocine-2,7(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano2,3-ibenzazocine-2,7(6H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its medicinal properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano2,3-ibenzazocine-2,7(6H)-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano2,3-ibenzazocine-2,7(6H)-dione include:

Uniqueness

What sets 12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano2,3-ibenzazocine-2,7(6H)-dione apart is its unique fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H15NO3

Molecular Weight

377.4 g/mol

IUPAC Name

2-methyl-18-phenyl-15-oxa-2-azatetracyclo[10.8.0.04,9.014,19]icosa-1(20),4,6,8,12,14(19),17-heptaen-10-yne-3,16-dione

InChI

InChI=1S/C25H15NO3/c1-26-22-14-21-20(16-7-3-2-4-8-16)15-24(27)29-23(21)13-18(22)12-11-17-9-5-6-10-19(17)25(26)28/h2-10,13-15H,1H3

InChI Key

FOYDBCAQHDBTJN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC3=C(C=C2C#CC4=CC=CC=C4C1=O)OC(=O)C=C3C5=CC=CC=C5

Origin of Product

United States

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